Erysotramidine

Antifeedant Insecticidal Natural Product

Erysotramidine is the first natural erythrinan alkaloid featuring a C-8 lactam carbonyl, creating a distinct chemotype for SAR studies. Unlike non-oxidized analogs (erysodine, erysotrine), its oxo-erythrinan structure enables targeted investigation of how C-8 oxidation alters hydrogen bonding and receptor recognition. Potent antifeedant activity at ≥100 ppm against S. littoralis places it in the top activity tier. Essential for chemotaxonomic dereplication and as a benchmark for total synthesis. Authenticated reference standard for advanced erythrinan alkaloid research.

Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
CAS No. 52358-58-4
Cat. No. B1154449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErysotramidine
CAS52358-58-4
Molecular FormulaC19H21NO4
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCOC1CC23C(=CC(=O)N2CCC4=CC(=C(C=C34)OC)OC)C=C1
InChIInChI=1S/C19H21NO4/c1-22-14-5-4-13-9-18(21)20-7-6-12-8-16(23-2)17(24-3)10-15(12)19(13,20)11-14/h4-5,8-10,14H,6-7,11H2,1-3H3/t14-,19-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Erysotramidine CAS 52358-58-4: Erythrinan Alkaloid Compound Profile and Procurement-Relevant Characteristics


Erysotramidine (CAS 52358-58-4) is a tetracyclic erythrinan alkaloid with the molecular formula C19H21NO4 and a molecular weight of 327.4 g/mol, belonging to the oxo-erythrinan subclass characterized by a lactam carbonyl at the C-8 position [1]. It has been isolated from multiple Erythrina species including E. arborescens, E. stricta, E. leptorhiza, E. oaxacana, E. senegalensis, and E. latissima [1][2]. The compound possesses a 2,11,12-trimethoxy substitution pattern on the erythrinan skeleton and exists naturally as the (+)-enantiomer [1].

Why Erysotramidine Cannot Be Interchanged with Other Erythrinan Alkaloids: Structural and Functional Differentiation


Erythrinan alkaloids exhibit highly variable biological activities that are modulated by specific substructural features including the presence of a conjugated diene (Δ1,2, Δ6,7) system and the nature and position of oxygen-containing substituents [1]. Substitution with structurally similar alkaloids such as erysodine, erysotrine, erythraline, or 11-hydroxyerysotramidine without verification of target-specific activity is not scientifically valid, as even minor structural variations (e.g., 10,11-dioxo versus 11β-hydroxy versus parent erysotramidine) produce distinct potency thresholds in functional assays [2]. The quantitative evidence below demonstrates where erysotramidine exhibits specific, measurable differentiation that directly impacts procurement decisions.

Erysotramidine Procurement Evidence: Comparative Antifeedant Activity and Structural Differentiation Data


Comparative Antifeedant Activity: Erysotramidine vs. Structurally Related Erythrinan Alkaloids in Spodoptera littoralis Dual-Choice Bioassay

In a controlled laboratory dual-choice bioassay using third-instar Spodoptera littoralis larvae, (+)-erysotramidine demonstrated potent dose-dependent antifeedant activity at concentrations ≥100 ppm, placing it in the higher-activity tier among tested erythrinan alkaloids [1]. The compound grouped with (+)-erysotrine, (+)-erythraline, (+)-11β-hydroxyerysotramidine, and (+)-10,11-dioxoerysotramidine at this 100 ppm threshold, while (+)-11β-methoxy-10-oxoerysotramidine required ≥500 ppm for equivalent activity and (+)-10,11-dioxoerysotrine plus (+)-11β-hydroxyerysotramidine required ≥300 ppm [1]. Three compounds including (+)-11β-methoxyerysotramidine showed no appreciable antifeedant activity with concentration change, underscoring that the C-11 methoxy group combined with specific oxidation states modulates potency [1].

Antifeedant Insecticidal Natural Product

Structural Differentiation: Erysotramidine as the First Natural Erythrinan Alkaloid Containing an Amide Group

Chemical and spectral investigations established that erysotramidine and erytharbine represent the first examples of natural Erythrina alkaloids containing an amide (lactam) functional group, distinguishing them from the more common amine-type erythrinan alkaloids that predominate in the genus [1]. The isolation of erysotramidine from E. arborescens in 1973 alongside the known alkaloids erysodine, N-nororientaline, erybidine, erysotrine, and erythratidine provided the initial structural characterization of this oxo-erythrinan subclass [1]. The amide carbonyl at C-8 (8-oxo substitution) fundamentally alters the electronic properties, hydrogen-bonding capacity, and metabolic stability relative to non-oxidized erythrinan amines [1].

Alkaloid Chemistry Natural Product Discovery Chemotaxonomy

Natural Occurrence Distribution: Differential Accumulation of Erysotramidine Across Erythrina Species and Plant Tissues

Erysotramidine exhibits a species-specific and tissue-specific distribution pattern that differentiates it from other erythrinan alkaloids. In Erythrina latissima, erysotramidine was found in the flowers and seed pods but not reported in the seeds, whereas (+)-erysotrine was detected across multiple tissue types [1]. In E. arborescens, erysotramidine co-occurs with erytharbine and 11-hydroxyerysotrine as novel constituents alongside the more widely distributed erysodine, erysotrine, and erythratidine [2]. In E. senegalensis, (+)-erysotramidine was isolated alongside erytharbine, erysotrine, erysotrine N-oxide, and (+)-11α-hydroxyerysotrine, representing the first report of these compounds from this species [3]. The compound has additionally been reported in E. leptorhiza, E. oaxacana, and E. stricta [4].

Phytochemistry Chemotaxonomy Natural Product Isolation

Erysotramidine CAS 52358-58-4: Evidence-Backed Research and Procurement Application Scenarios


Insect Antifeedant Lead Optimization: Prioritizing High-Potency Erythrinan Alkaloids

Researchers developing botanical insect antifeedants for agricultural pest management should prioritize erysotramidine over lower-potency erythrinan analogs such as (+)-11β-methoxy-10-oxoerysotramidine (≥500 ppm threshold) or inactive (+)-11β-methoxyerysotramidine [1]. The compound's demonstrated potent dose-dependent activity at ≥100 ppm in Spodoptera littoralis dual-choice bioassays places it in the higher-activity tier alongside (+)-erysotrine and (+)-erythraline [1]. Procurement of erysotramidine specifically enables structure-activity relationship studies investigating how C-11 substitution patterns (hydroxy vs. methoxy vs. unsubstituted) and oxidation states (8-oxo vs. 10,11-dioxo) modulate antifeedant potency—a line of inquiry not addressable with non-oxidized erythrinan alkaloids [1][2].

Oxo-Erythrinan Alkaloid Structural Biology and Receptor Interaction Studies

Investigators examining the structure-activity relationships of erythrinan alkaloids require erysotramidine specifically to evaluate the contribution of the C-8 lactam (amide) carbonyl to receptor binding and functional activity [2]. As the first reported natural erythrinan alkaloid containing an amide group, erysotramidine represents a distinct chemotype within the class [2]. Comparative studies pairing erysotramidine with non-oxidized analogs (e.g., erysodine, erysotrine) enable systematic dissection of how carbonyl introduction at the C-8 position alters hydrogen-bonding capacity, conformational flexibility, and molecular recognition at targets including nicotinic acetylcholine receptors and other putative erythrinan alkaloid binding sites [2][3].

Natural Product Isolation and Chemotaxonomic Studies of Erythrina Species

Phytochemistry laboratories conducting chemotaxonomic investigations or targeted alkaloid isolation should reference documented species-specific and tissue-specific occurrence data when selecting source material [1][2][4]. Erysotramidine has been confirmed in E. arborescens stem bark, E. senegalensis leaves and twigs, E. latissima flowers and pods, E. stricta stem bark, E. leptorhiza, and E. oaxacana [1][2][3][5]. Procurement of an authenticated erysotramidine reference standard supports dereplication efforts, enabling positive identification via LC-MS or NMR during bioassay-guided fractionation of Erythrina extracts and preventing misidentification with co-occurring alkaloids sharing similar chromatographic behavior [1][2].

Synthetic Methodology Development: Tetracyclic Erythrinan Core Construction

Synthetic organic chemistry groups developing new methodologies for constructing the tetracyclic erythrinan skeleton require erysotramidine as a benchmark target molecule [6][7]. Multiple total synthesis routes to (±)-erysotramidine have been reported, employing strategies including hypervalent iodine-mediated phenol dearomatization, NBS-promoted cyclization of hexahydroindolinones, and one-pot furan-derived tetracyclic framework assembly [6][7]. Procurement of erysotramidine enables direct comparison of new synthetic approaches against established methodologies, with the compound's oxo-erythrinan subclass presenting distinct synthetic challenges (amide bond formation at C-8, stereocontrol at the C-2 and C-13b positions) relative to non-oxidized erythrinan targets [6].

Technical Documentation Hub

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